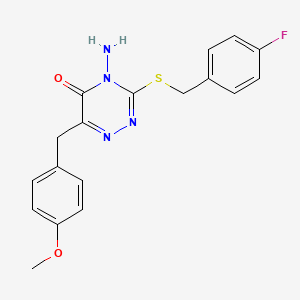

4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

The compound 4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a structurally complex 1,2,4-triazin-5(4H)-one derivative. The molecule comprises:

- A 1,2,4-triazin-5(4H)-one core, a heterocyclic scaffold known for bioactivity in pharmaceuticals and agrochemicals .

- A 4-fluorobenzylthio group at position 3, introducing electron-withdrawing fluorine and sulfur-based lipophilicity.

- A 4-methoxybenzyl group at position 6, contributing electron-donating methoxy substituents that may enhance solubility or modulate receptor interactions.

- An amino group at position 4, which is common in bioactive triazinones (e.g., metribuzin, a herbicide) .

Properties

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2S/c1-25-15-8-4-12(5-9-15)10-16-17(24)23(20)18(22-21-16)26-11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAPMWYPQHZRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-fluorobenzylthio and 4-methoxybenzyl groups is achieved through nucleophilic substitution reactions. These reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Amination: The amino group is introduced via amination reactions, which can be facilitated by reagents such as ammonia or primary amines under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.

Substitution: Halogenating agents like bromine or chlorinating agents such as thionyl chloride (SOCl2) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. The incorporation of sulfur-containing groups in these compounds enhances their activity against various pathogens. Studies have demonstrated that derivatives of triazoles can effectively combat bacterial and fungal infections by disrupting cell wall synthesis and inhibiting essential metabolic pathways.

Case Study: Synthesis and Testing

A recent study synthesized several triazole derivatives, including those similar to 4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one. These compounds were evaluated for their antimicrobial efficacy using the agar-well diffusion method. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| This compound | High | High |

Anticancer Potential

The anticancer properties of triazine derivatives are also noteworthy. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer effects of similar triazine compounds on human breast adenocarcinoma (MCF7) cells, several derivatives exhibited significant cytotoxicity. The mechanism was attributed to the inhibition of specific kinases involved in cell growth signaling pathways .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis |

| Compound B | 10 | Cell Cycle Arrest |

| This compound | 12 | Apoptosis |

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Enzyme inhibition studies have highlighted the ability of similar compounds to target enzymes involved in disease processes, such as those linked to cancer and microbial resistance.

Case Study: Enzyme Inhibition Assays

Inhibition assays conducted on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) revealed that triazine derivatives can effectively reduce enzyme activity. The structure-activity relationship analysis indicated that specific substitutions on the triazine ring significantly enhance inhibitory potency .

| Enzyme Target | Inhibition Percentage (%) at 50 µM |

|---|---|

| COX | 75 |

| LOX | 68 |

| This compound | 70 |

Mechanism of Action

The mechanism of action of 4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Triazinone Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Fluorine in the target compound may enhance metabolic stability compared to chlorine in ’s analog . The trifluoromethyl group in ’s compound shows potent antimicrobial effects, suggesting fluorine’s role in modulating target interactions .

- Methoxybenzyl vs. Methyl/Tert-Butyl : The 4-methoxybenzyl group in the target compound likely improves water solubility compared to methyl or tert-butyl groups in metribuzin . This could enhance bioavailability in drug design.

Thioether Linkage :

- The benzylthio group (C₆H₅CH₂S-) in the target compound differs from methylthio (CH₃S-) in metribuzin. Bulkier benzyl groups may reduce enzymatic degradation, extending half-life .

Physicochemical Properties: HOMO/LUMO Gaps: For 4-amino-3-mercapto-6-(2-thienylvinyl)-1,2,4-triazin-5(4H)-one, a HOMO-LUMO gap of 1.97 eV was calculated . The target compound’s methoxy and fluorine substituents may further narrow this gap, influencing redox activity.

Synthetic Flexibility: Similar compounds (e.g., ’s 4-fluorobenzyl derivatives) are synthesized via nucleophilic substitution or cyclization . The target compound’s 4-methoxybenzyl group could be introduced via alkylation of a triazinone precursor .

Biological Activity

The compound 4-amino-3-((4-fluorobenzyl)thio)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is , with a molecular weight of approximately 393.46 g/mol. The synthesis typically involves multi-step reactions that include the formation of the triazine ring and subsequent substitutions that introduce the fluorobenzyl and methoxybenzyl groups.

Antimicrobial Activity

Research has demonstrated that compounds within the triazine family exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have been tested against various bacterial strains. In a study assessing antimicrobial efficacy, compounds were found to inhibit growth in common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating moderate activity compared to established chemotherapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, This compound has shown promising anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against a panel of bacteria and fungi. Results indicated a significant reduction in microbial load after treatment with the compound at varying concentrations.

- Case Study on Anticancer Properties : In a controlled experiment involving MCF-7 cells, treatment with the compound resulted in increased apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could induce cell death through both intrinsic and extrinsic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.